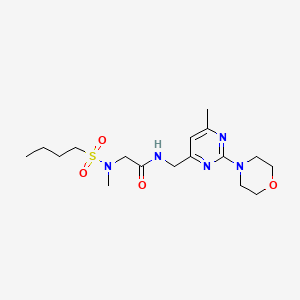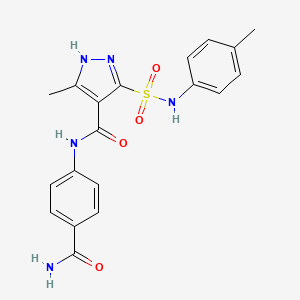
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Hydroxyphenoxy)-1H-pyridin-2-one” likely refers to a compound that contains a pyridinone group, which is a heterocyclic compound, and a hydroxyphenoxy group, which is a type of ether that also contains a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridinone ring attached to a phenol group through an ether linkage . The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis
Again, while specific reactions involving “5-(4-Hydroxyphenoxy)-1H-pyridin-2-one” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the phenol group can participate in electrophilic aromatic substitution, and the ether group can be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a phenol group could result in the compound being somewhat acidic .Applications De Recherche Scientifique
Photodynamic Therapy (PDT)
HPPO: has been investigated for its potential in PDT, a treatment modality for cancer and other diseases. In PDT, a photosensitizer (such as HPPO ) is activated by light, generating reactive oxygen species that selectively destroy tumor cells. Researchers have explored HPPO derivatives as effective photosensitizers due to their absorption in the visible range and efficient singlet oxygen production .
Organic Synthesis and Click Chemistry
The Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry,” has been employed to synthesize phthalocyanine derivatives. HPPO-based compounds serve as key building blocks in this process, allowing the conjugation of phthalocyanines with various materials. Examples include graphene oxide, carbon nanotubes, silica nanoparticles, gold nanoparticles, and quantum dots .
Semiconducting Properties
Phthalocyanines, including those derived from HPPO, exhibit semiconducting behavior. These macrocycles can be incorporated into electronic devices, such as organic field-effect transistors (OFETs) and solar cells. Their unique electronic properties make them promising candidates for next-generation optoelectronic applications .
Nonlinear Optical Devices
HPPO-containing phthalocyanines have been explored for their nonlinear optical properties. These compounds can efficiently convert light energy, making them valuable in devices like optical switches, modulators, and frequency converters .
Chemosensors
Researchers have developed HPPO-based phthalocyanines as chemosensors. These molecules can selectively detect specific analytes (such as metal ions or organic pollutants) based on changes in their optical properties. Applications include environmental monitoring and medical diagnostics .
Polymer Materials and Nanocomposites
HPPO derivatives have been incorporated into polymer matrices and nanocomposites. By functionalizing polymers with HPPO-containing units, researchers enhance material properties such as mechanical strength, thermal stability, and electrical conductivity. These materials find applications in coatings, sensors, and flexible electronics .
Mécanisme D'action
Target of Action
It is structurally similar to α-arbutin, a glycosylated hydroquinone . α-Arbutin is known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis . Therefore, it’s plausible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might interact with similar targets.
Mode of Action
Α-arbutin, a structurally related compound, acts as a competitive inhibitor of tyrosinase by acting on the l-tyrosine binding site to suppress melanogenesis . It’s possible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might have a similar mode of action.
Biochemical Pathways
Related compounds like α-arbutin are known to interfere with the phenylpropanoid pathway, specifically inhibiting the enzyme tyrosinase, which is crucial for melanin synthesis .
Result of Action
Related compounds like α-arbutin are known to have skin lightening effects and are used in the treatment of hyperpigmentation . They achieve this by inhibiting melanin synthesis in the skin cells .
Orientations Futures
Propriétés
IUPAC Name |
5-(4-hydroxyphenoxy)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPWRRHPOBIOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)




